molecular formula C15H11N5O B2554276 (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one CAS No. 60059-63-4

(3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2554276
CAS No.: 60059-63-4
M. Wt: 277.287
InChI Key: QDBOEQMVANMZAY-UHFFFAOYSA-N
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Description

(3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique structure combining a benzodiazole moiety with an indole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 2-hydrazinyl-1H-benzodiazole with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole or indole rings are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies with proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery efforts.

Industry

In industrial applications, this compound may be used in the development of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one: This compound itself serves as a reference point for comparison.

    2-(1H-1,3-benzodiazol-2-yl)hydrazine: A simpler analog lacking the indole moiety.

    Indole-2-one derivatives: Compounds with similar indole cores but different substituents.

Uniqueness

The uniqueness of this compound lies in its combined benzodiazole and indole structure, which imparts distinct chemical and biological properties. This dual functionality allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c21-14-13(9-5-1-2-6-10(9)16-14)19-20-15-17-11-7-3-4-8-12(11)18-15/h1-8,16,21H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKSNQBQXSFWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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